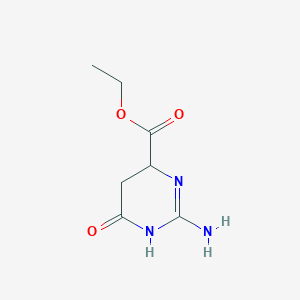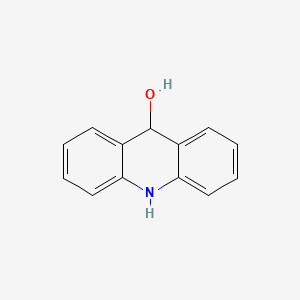
9,10-Dihydroacridin-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroacridin-9-OL is an organic compound belonging to the acridine family. It is characterized by its unique structure, which includes a hydroxyl group attached to the acridine core. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroacridin-9-OL typically involves the reduction of acridone using suitable reducing agents. One common method is the reduction of acridone with sodium borohydride in the presence of a solvent like ethanol . Another approach involves the catalytic hydrogenation of acridone using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Dihydroacridin-9-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form acridone.
Reduction: Further reduction can lead to the formation of dihydroacridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Acridone
Reduction: Dihydroacridine derivatives
Substitution: Various substituted acridine derivatives
Applications De Recherche Scientifique
9,10-Dihydroacridin-9-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9,10-Dihydroacridin-9-OL primarily involves its interaction with biological molecules. In antibacterial applications, it promotes the polymerization of FtsZ, a protein essential for bacterial cell division, thereby disrupting the formation of the Z-ring and inhibiting cell division . In anticancer research, its ability to intercalate with DNA disrupts the replication process, leading to cell death .
Comparaison Avec Des Composés Similaires
9,10-Dihydroacridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Phenoxazine: Another heterocyclic compound with similar applications but different structural properties.
Uniqueness: this compound is unique due to its hydroxyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
6540-77-8 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
9,10-dihydroacridin-9-ol |
InChI |
InChI=1S/C13H11NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8,13-15H |
Clé InChI |
YOWZQRKGTVOWHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


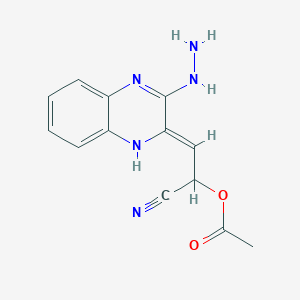

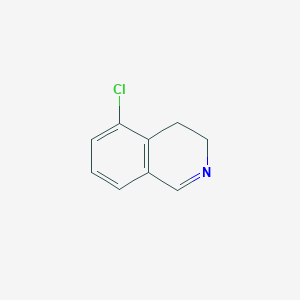
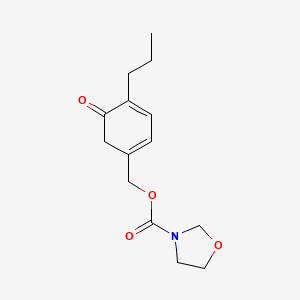
![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)

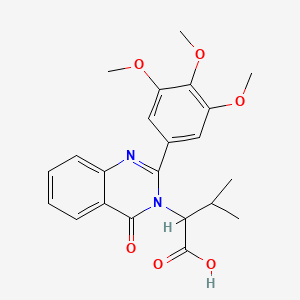


![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
